(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-4-6-14(8-9)11(15)10-3-1-2-5-13-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGQFCAYZYTAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, abbv-318, has been found to inhibit the sodium channel nav 18. This channel is a promising target for the development of new pain treatments.
Mode of Action
If it acts similarly to ABBV-318, it may inhibit the sodium channel Nav 1.8, thereby affecting the transmission of pain signals.
Biochemical Analysis
Biochemical Properties
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and survival of certain cancer cell lines by altering the expression of key regulatory genes. Additionally, it can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular functions, such as prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation, dealkylation, and conjugation reactions. These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and distributed to various organelles, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Biological Activity
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with related compounds.
The molecular formula of this compound is CHFNO, with a molecular weight of 214.28 g/mol. The compound features a fluoromethyl group attached to a pyrrolidine ring, which enhances its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluoromethyl group is known to increase the lipophilicity and binding affinity of the compound, facilitating its interaction with various biological targets.
Key Mechanisms:
- Receptor Modulation: The compound may act as an antagonist or agonist at certain neurotransmitter receptors, similar to other fluorinated derivatives that show enhanced efficacy.
- Enzyme Inhibition: It has been suggested that compounds containing fluoromethyl groups can inhibit enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders .
Biological Activity Overview
Recent studies have demonstrated various biological activities associated with this compound:
- Antidepressant Effects: Research indicates potential antidepressant-like effects through modulation of serotonin receptors.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation markers in vitro.
- Neuroprotective Effects: Preliminary studies suggest neuroprotective properties, potentially useful in neurodegenerative diseases .
Data Table: Biological Activities
Case Study 1: Antidepressant Activity
A study conducted on a series of piperidine derivatives highlighted the enhanced binding affinity of this compound at the 5-HT1D receptor compared to non-fluorinated analogs. This suggests that the introduction of the fluoromethyl group may significantly improve the pharmacokinetic profile and therapeutic potential for mood disorders .
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, this compound was found to reduce neuronal cell death induced by oxidative stress. This effect was attributed to its ability to modulate intracellular signaling pathways involved in cell survival .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Activity Type | Potency Compared to Target |
|---|---|---|
| 3-(Trifluoromethyl)pyrrolidin-1-ylmethanone | Antidepressant | Higher |
| 3-(Chloromethyl)pyrrolidin-1-ylmethanone | Neuroprotective | Lower |
The introduction of different halogen substituents affects both the potency and selectivity for various biological targets .
Scientific Research Applications
Medicinal Chemistry
The unique structure of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone positions it as a valuable scaffold in the design of novel pharmaceuticals. Its fluorinated nature can improve metabolic stability and bioavailability compared to non-fluorinated analogs.
Case Study: Antidepressant Activity
Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. By modifying the piperidine and pyrrolidine rings, researchers have synthesized compounds that selectively target serotonin receptors, leading to enhanced mood-regulating properties.
Neuropharmacology
The compound's structural attributes suggest potential use in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as anxiety and depression.
Case Study: Anxiety Disorders
A study demonstrated that compounds related to this compound showed anxiolytic effects in rodent models. These findings support further exploration into its mechanisms of action on GABAergic systems.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound class. The presence of the fluoromethyl group may enhance its ability to modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.
Case Study: Autoimmune Disease Treatment
A patent describes a series of pyrrolidine derivatives, including this compound, showing efficacy in reducing inflammation markers in models of rheumatoid arthritis and multiple sclerosis .
Comparison with Similar Compounds
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Molecular Formula : C₁₀H₁₃FN₂O
- Molecular Weight : 196.22 g/mol
- Key Differences : Replaces the piperidin-2-yl ketone with a fluoropyridine ring and a hydroxymethyl group. The absence of the ketone bridge reduces hydrogen-bonding capacity, while the fluoropyridine enhances π-π stacking interactions. This compound is commercially available (MFCD15530286) .
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
- Molecular Formula : C₁₈H₂₉FN₂O₂Si
- Molecular Weight : 384.52 g/mol
- Key Differences : Incorporates a silyl-protected hydroxymethyl group on pyrrolidine and an oxime-functionalized pyridine. The bulky tert-butyldimethylsilyl (TBS) group improves solubility in organic phases, advantageous for synthetic intermediates .
(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone
- Molecular Formula : C₂₅H₂₆N₃O₃
- Molecular Weight : 418.16 g/mol ([M+H]⁺ observed)
- Key Differences : Features a 3,4-dimethoxybenzyl-substituted pyrrolidine and a pyrazine ring. Demonstrated potency as a dual orexin receptor antagonist (LC-MS tR = 0.88 min), highlighting the role of aromatic substituents in receptor engagement .
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Molecular Formula : C₂₁H₂₂ClN₅O
- Molecular Weight : 403.89 g/mol
- Key Differences : Replaces piperidine with morpholine and incorporates a chloro-aniline-substituted pyrrolopyridine core. The morpholine ring enhances solubility, while the chloro group modulates electron density for optimized binding .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
The key challenge lies in the selective introduction of the fluoromethyl group and the controlled formation of the amide (methanone) bond between the pyrrolidine and piperidine rings.
Preparation of 3-(Fluoromethyl)pyrrolidine
Method: Nucleophilic Substitution
- Starting from pyrrolidine, a nucleophilic substitution reaction introduces the fluoromethyl group at the 3-position.
- Typical reagents include fluoromethyl halides (e.g., fluoromethyl bromide or chloride) under basic conditions to facilitate substitution.
- Reaction conditions are carefully controlled to avoid over-alkylation or side reactions.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | 0 °C to room temperature |
| Base | Potassium carbonate or sodium hydride |
| Reaction Time | 2–6 hours |
| Yield | Moderate to high (60–85%) |
This step yields 3-(fluoromethyl)pyrrolidine, which is purified by extraction and distillation or chromatography.
Synthesis of Piperidin-2-yl Intermediate
The piperidin-2-yl fragment can be synthesized or sourced commercially as 2-piperidone or 2-piperidinemethanol derivatives.
- One approach involves reductive amination of 2-piperidone with appropriate amines or alkylating agents.
- Alternatively, functionalized piperidine derivatives can be prepared by selective substitution or ring modification.
| Step | Description |
|---|---|
| Starting Material | 2-Piperidone or 2-piperidinemethanol |
| Reaction Type | Reductive amination or nucleophilic substitution |
| Reducing Agent | Sodium triacetoxyborohydride or NaBH4 |
| Solvent | Methanol, ethanol, or acetonitrile |
| Temperature | Room temperature to reflux |
| Reaction Time | 4–12 hours |
Coupling to Form the Methanone Linkage
The final step is the formation of the amide bond (methanone) linking the fluoromethylpyrrolidine and piperidine rings.
Method: Amide Bond Formation via Coupling Reagents
- The carboxylic acid or acid chloride derivative of the piperidine moiety is reacted with the amine group of the fluoromethylpyrrolidine.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters.
- Reaction is typically performed under inert atmosphere to prevent side reactions.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane, THF, or DMF |
| Temperature | 0 °C to room temperature |
| Coupling Agent | EDC, DCC, HATU |
| Base | Triethylamine or DIPEA |
| Reaction Time | 2–24 hours |
| Purification | Column chromatography or recrystallization |
Alternative Industrial Preparation Methods
For scale-up, continuous flow chemistry and automated reactors are employed to improve yield, reproducibility, and safety.
- Use of flow reactors allows precise control of reaction parameters.
- Green chemistry principles are applied to minimize waste and use safer solvents.
- Purification may involve crystallization or continuous extraction techniques.
Summary Table of Preparation Steps
| Step No. | Stage | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | 3-(Fluoromethyl)pyrrolidine | Nucleophilic substitution | Pyrrolidine, fluoromethyl halide, base, DMF | Fluoromethylated pyrrolidine |
| 2 | Piperidin-2-yl intermediate | Reductive amination or substitution | 2-Piperidone, amines, reducing agent | Functionalized piperidine moiety |
| 3 | Coupling to methanone | Amide bond formation | Acid chloride or acid, amine, coupling agent, base | Final compound (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone |
Research Findings and Notes
- The fluoromethyl substitution enhances lipophilicity and biological activity but requires careful handling due to potential side reactions.
- Reductive amination for piperidine derivatives must be optimized to avoid over-reduction or polymerization.
- Coupling reactions benefit from using activating agents that minimize racemization and side products.
- Purification is critical and often involves chromatographic techniques to ensure compound purity suitable for biological testing.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolidine-piperidine hybrids typically involves coupling fluoromethyl-pyrrolidine intermediates with activated piperidin-2-yl precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity .
- Catalysts : Use of coupling agents like HATU or DCC enhances amide bond formation .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions from the fluoromethyl group’s reactivity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR : ¹H/¹³C/¹⁹F NMR confirms regioselectivity of fluoromethyl substitution and piperidine ring conformation .
- HPLC-MS : Hyphenated LC-MS (ESI+ mode) detects trace impurities (<0.1%) from incomplete purification .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the pyrrolidine-piperidine scaffold .
Q. How should stability studies be designed to assess degradation under storage conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC purity checks weekly. Fluoromethyl groups are prone to hydrolytic cleavage, necessitating anhydrous storage .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended .
Advanced Research Questions
Q. What in vitro models are suitable for studying the compound’s metabolic pathways?
- Methodological Answer :
- Liver microsomes : Incubate with human or rat microsomes + NADPH to identify Phase I metabolites (e.g., oxidative defluorination) .
- CYP450 inhibition assays : Fluorinated analogs may inhibit CYP3A4/2D6; use fluorogenic substrates for kinetic analysis .
Q. How can computational modeling predict target binding affinities for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with force fields adjusted for fluorine’s electronegativity (e.g., AMBER). The fluoromethyl group’s steric and electronic effects modulate binding to CNS targets (e.g., σ receptors) .
- MD simulations : 100-ns trajectories assess conformational stability in lipid bilayers, relevant for blood-brain barrier penetration studies .
Q. What strategies resolve contradictory bioactivity data across cell-based assays?
- Methodological Answer :
- Dose-response normalization : Account for batch-to-batch variability in compound solubility (e.g., DMSO stock calibration) .
- Orthogonal assays : Pair ATP-based viability assays with caspase-3/7 activation assays to distinguish cytostatic vs. apoptotic effects .
Q. How does fluoromethyl substitution impact pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer :
- LogP measurements : Fluorine’s hydrophobicity increases logP by ~0.5 units, enhancing membrane permeability but risking hepatic accumulation .
- Plasma protein binding : Equilibrium dialysis (vs. ultrafiltration) avoids underestimating unbound fractions due to fluorinated compounds’ high albumin affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
